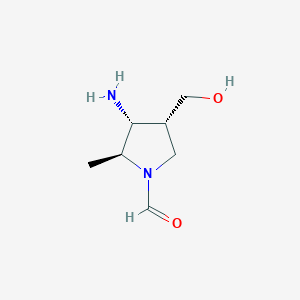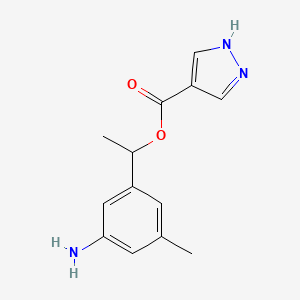
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine is a chiral phosphine ligand that has garnered interest in various fields of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a phosphine group attached to a chiral center, making it an important molecule in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine typically involves the reaction of a chiral amine with a phosphine precursor. The reaction conditions often require the use of solvents such as toluene or dichloromethane, and the process may be catalyzed by transition metals like palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halides or other electrophiles as reactants.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine is widely used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in catalytic reactions, making it valuable in the synthesis of optically active compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a useful tool in bioinorganic chemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral properties can be exploited to design drugs with specific stereochemistry, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes can enhance the efficiency and selectivity of industrial reactions.
作用機序
The mechanism by which (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine exerts its effects involves its interaction with molecular targets such as transition metals. The phosphine group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. These interactions can activate substrates and lower the activation energy of chemical reactions, leading to increased reaction rates and selectivity.
類似化合物との比較
Similar Compounds
- (1S,2S)-N,N-Bis(2-[bis(3,5-dimethylphenyl)phosphino]benzyl)cyclohexane-1,2-diamine
- Camphor sulfonimine compounds
Uniqueness
Compared to similar compounds, (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine stands out due to its specific chiral configuration and the presence of the dimethylphenyl group. These structural features contribute to its unique reactivity and selectivity in catalytic processes. Additionally, its ability to form stable complexes with a wide range of transition metals makes it a versatile ligand in various chemical applications.
特性
分子式 |
C19H24NP |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(1S,2S)-N-(3,5-dimethylphenyl)-1-phenylphosphinan-2-amine |
InChI |
InChI=1S/C19H24NP/c1-15-12-16(2)14-17(13-15)20-19-10-6-7-11-21(19)18-8-4-3-5-9-18/h3-5,8-9,12-14,19-20H,6-7,10-11H2,1-2H3/t19-,21-/m0/s1 |
InChIキー |
URJKUDFKPXUDDL-FPOVZHCZSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N[C@@H]2CCCC[P@]2C3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=CC(=C1)NC2CCCCP2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


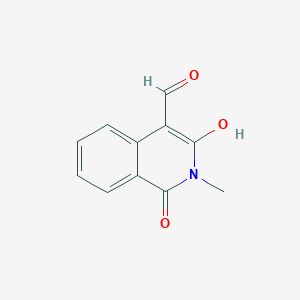
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
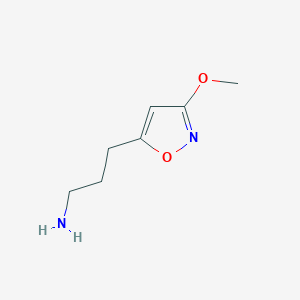
![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
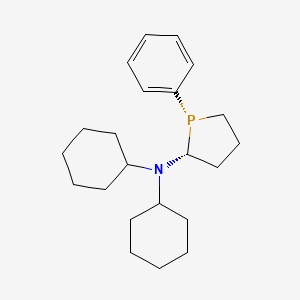

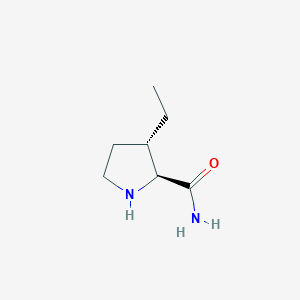
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
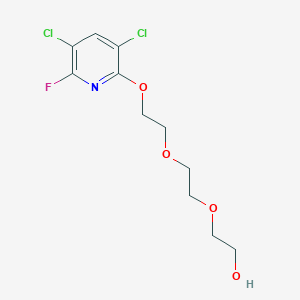
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
